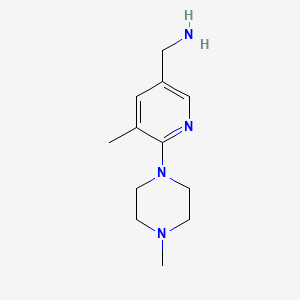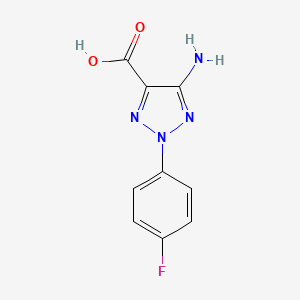
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The presence of chlorine atoms on both the phenyl and pyridine rings makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole typically involves the reaction of 2-chloropyridine-4-carbaldehyde with 2-chlorobenzylamine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete thionation and formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl and pyridine rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)oxazole
- 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)imidazole
- 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)triazole
Uniqueness
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is unique due to the presence of both a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H8Cl2N2S |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-(2-chloropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H8Cl2N2S/c15-11-4-2-1-3-10(11)12-8-19-14(18-12)9-5-6-17-13(16)7-9/h1-8H |
InChI Key |
WAYWXAIXAJQNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)


![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)






![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)



